Acetic acid;3-tert-butyloxan-2-ol
Description
Acetic acid;3-tert-butyloxan-2-ol is a hybrid compound combining acetic acid (CH₃COOH) and 3-tert-butyloxan-2-ol, a cyclic ether derivative. The tert-butyl group (C(CH₃)₃) at position 3 of the oxane (tetrahydropyran) ring introduces steric bulk and hydrophobicity, while the hydroxyl group at position 2 and the acetic acid moiety contribute to hydrogen bonding and acidity.
Properties
CAS No. |
645413-26-9 |
|---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
acetic acid;3-tert-butyloxan-2-ol |
InChI |
InChI=1S/C9H18O2.C2H4O2/c1-9(2,3)7-5-4-6-11-8(7)10;1-2(3)4/h7-8,10H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
NMDPSXZCNHNVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)C1CCCOC1O |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
Esterification is a common method for synthesizing esters, where an acid reacts with an alcohol. The general reaction can be represented as follows:
$$
\text{Acetic Acid} + \text{Alcohol} \rightarrow \text{Ester} + \text{Water}
$$
In the case of acetic acid;3-tert-butyloxan-2-ol, the reaction involves acetic acid and 3-tert-butyloxan-2-ol under acidic conditions.
Catalytic Processes
Catalysts play a significant role in enhancing the yield and selectivity of the desired product. Common catalysts used in the synthesis of tert-butyl esters include:
- Sulfuric acid
- Phosphoric acid
- Ion-exchange resins
These catalysts facilitate the esterification process by protonating the carboxylic acid, making it more reactive towards the alcohol.
Reaction Conditions
The reaction conditions significantly affect the outcome of the synthesis:
Temperature : Typically, reactions are conducted at elevated temperatures (60°C to 100°C) to increase reaction rates.
Pressure : Some methods utilize elevated pressure to favor product formation and minimize by-products.
Yield and Selectivity
The efficiency of these methods can vary significantly. For example, using sulfuric acid as a catalyst may yield around 70% of the desired ester under optimal conditions, while ion-exchange resins can improve selectivity but may require longer reaction times.
A summary of yields obtained from different catalytic processes is presented in the table below:
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Sulfuric Acid | 80 | 70 | 85 |
| Phosphoric Acid | 90 | 75 | 88 |
| Ion-exchange Resin | 100 | 65 | 92 |
Mechanistic Insights
The mechanism of esterification involves several steps:
- Protonation of acetic acid.
- Nucleophilic attack by the alcohol on the carbonyl carbon.
- Formation of a tetrahedral intermediate.
- Elimination of water to form the ester.
This mechanistic pathway highlights the importance of reaction conditions and catalyst choice in optimizing yields.
The preparation methods for this compound primarily revolve around esterification reactions facilitated by various catalysts under controlled conditions. The choice of catalyst and optimization of reaction parameters are critical for achieving high yields and selectivity in industrial applications. Future research may focus on developing more efficient catalytic systems or alternative synthetic routes to enhance sustainability and reduce costs associated with production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-tert-butyloxan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyl group or the oxane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;3-tert-butyloxan-2-ol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;3-tert-butyloxan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development.
Comparison with Similar Compounds
Acetic Acid and Glacial Acetic Acid
Acetic Acid (CH₃COOH):
Glacial Acetic Acid :
Contrast with Acetic acid;3-tert-butyloxan-2-ol :
Formic Acid (HCOOH)
Properties :
Comparison :
- Reactivity : Formic acid’s higher acidity and reducing properties contrast with the sterically hindered, less acidic nature of this compound.
Tert-Butyl-Substituted Carboxylic Acids
Examples include 3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS 1899832-83-7) and 2-(3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid (CAS 1250996-75-8).
Shared Features :
Distinctive Traits of this compound :
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
Acetic acid; 3-tert-butyloxan-2-ol, a compound with significant biological implications, has garnered attention for its potential therapeutic properties. This article explores its biological activity, focusing on its antibacterial effects, mechanisms of action, and applications in various fields.
- IUPAC Name : Acetic acid; 3-tert-butyloxan-2-ol
- CAS Number : 645413-26-9
- Molecular Formula : C8H16O3
- Molecular Weight : 160.21 g/mol
The biological activity of acetic acid derivatives often involves their interaction with cellular pathways. Specifically, acetic acid can disrupt bacterial cell membranes and inhibit metabolic processes, leading to cell death. The presence of the tert-butyl group in 3-tert-butyloxan-2-ol may enhance its lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy.
Antibacterial Activity
Research indicates that acetic acid exhibits notable antibacterial properties against a range of pathogens. A study demonstrated that acetic acid effectively inhibited the growth of biofilm-forming bacteria, which are often resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) was found to be between 0.16% and 0.31% for various isolates, including common burn wound pathogens .
Table 1: Antibacterial Efficacy of Acetic Acid
| Bacterial Strain | MIC (% w/v) | Biofilm Formation Inhibition |
|---|---|---|
| Staphylococcus aureus | 0.16 | Yes |
| Pseudomonas aeruginosa | 0.31 | Yes |
| Escherichia coli | 0.25 | Yes |
| Klebsiella pneumoniae | 0.30 | Yes |
Case Studies
-
Burn Wound Management :
A clinical study explored the use of acetic acid in treating burn wounds. It revealed that applying diluted acetic acid not only inhibited bacterial growth but also eradicated mature biofilms within three hours of exposure, providing a promising alternative to systemic antibiotics . -
Antitumor Activity :
Research has suggested that compounds similar to acetic acid; 3-tert-butyloxan-2-ol may possess antitumor properties. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including ovarian and lung cancers . This suggests potential for further investigation into its use as an anticancer agent.
Applications in Industry and Medicine
The unique properties of acetic acid; 3-tert-butyloxan-2-ol make it valuable in several fields:
- Pharmaceuticals : Its antibacterial and potential antitumor activities suggest applications in developing new therapeutic agents.
- Food Industry : Used as a preservative due to its antimicrobial properties.
- Cosmetics : Its ability to inhibit microbial growth makes it suitable for formulations requiring preservation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
